

Commercial availability of (3-Chloro-4-cyanophenyl)boronic acid

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Compound of Interest

Compound Name: (3-Chloro-4-cyanophenyl)boronic acid

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An In-Depth Technical Guide to the Commercial Availability and Application of **(3-Chloro-4-cyanophenyl)boronic acid**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(3-Chloro-4-cyanophenyl)boronic acid** (CAS No. 1008415-02-8), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer practical insights into sourcing, quality control, and application, ensuring the reliable integration of this reagent into complex synthetic workflows.

Introduction: The Strategic Value of a Multifunctional Building Block

(3-Chloro-4-cyanophenyl)boronic acid is a substituted arylboronic acid of significant interest in the pharmaceutical and materials science sectors. Its utility is rooted in the specific arrangement of its functional groups:

- The Boronic Acid Moiety ($-B(OH)_2$): This group is the cornerstone of its reactivity, making it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} This reaction is one of the most powerful and widely used methods for

forming carbon-carbon bonds, essential for constructing the core scaffolds of many drug candidates.^[2]

- The Cyano Group (-CN): An electron-withdrawing group that influences the electronic properties of the phenyl ring, affecting its reactivity in coupling reactions. Furthermore, the nitrile can serve as a synthetic handle for transformation into other functional groups, such as amines or carboxylic acids, providing downstream synthetic versatility.
- The Chloro Group (-Cl): This halogen atom also modulates the electronic nature of the ring and provides an additional site for potential cross-coupling reactions, allowing for sequential, site-selective functionalization of the molecular scaffold.

The combination of these features in a single, stable, and readily available molecule makes it a high-value intermediate for creating diverse molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.^[2]

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is fundamental to its successful use and storage.

- Molecular Formula: $C_7H_5BClNO_2$ ^{[3][4]}
- Molecular Weight: 181.38 g/mol ^{[3][5]}
- Appearance: Typically a white to off-white solid or crystalline powder.^[4]
- Storage: Due to the propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides, proper storage is critical. The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to maintain its integrity and reactivity.^[6]

Commercial Availability and Sourcing

(3-Chloro-4-cyanophenyl)boronic acid is readily available from a variety of chemical suppliers, catering to needs from research-scale grams to bulk production kilograms. When

selecting a supplier, researchers should consider not only price but also purity, available analytical data (CoA, NMR, HPLC), and consistency of supply.

Table 1: Summary of Commercial Suppliers

Supplier	CAS Number	Typical Purity	Notes
Sigma-Aldrich	1008415-02-8	≥98%	Available through various partners like BLD Pharmatech and Ambeed, Inc.[6]
ChemScene	1008415-02-8	≥97%	Offers custom synthesis and commercial production services.[3]
BLDpharm	1008415-02-8	≥98%	Provides various analytical data upon request (NMR, HPLC, etc.).[5][7]
CymitQuimica	1008415-02-8	≥97%	Distributes products from the Indagoo brand for laboratory use.[4]

Note: Purity levels and available quantities are subject to change and should be verified with the supplier at the time of purchase.

Quality Control and Analytical Validation

For applications in drug discovery and development, verifying the identity and purity of the starting material is a non-negotiable step. A self-validating protocol demands rigorous analytical confirmation.

Recommended Analytical Workflow

Caption: Recommended analytical workflow for quality control validation.

Key Analytical Considerations:

- **^1H NMR Spectroscopy:** This is the primary technique for structural confirmation. The spectrum should show distinct aromatic proton signals consistent with the 2,3,5-trisubstituted pattern. A key diagnostic check is the integration of the $\text{B}(\text{OH})_2$ protons, which can appear as a broad singlet; however, this signal is often exchangeable with D_2O . The presence of significant broad humps in the aromatic region may indicate the formation of the trimeric boroxine anhydride.
- **HPLC/UPLC:** High-performance liquid chromatography is essential for accurately quantifying purity. A standard method would involve a reverse-phase C18 column with a water/acetonitrile gradient containing a modifier like formic acid or TFA. This allows for the separation of the desired product from organic impurities.
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound (181.38 g/mol).

Synthetic Applications: The Suzuki-Miyaura Coupling

The primary application of **(3-Chloro-4-cyanophenyl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the efficient formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bond, linking the 3-chloro-4-cyanophenyl moiety to another aryl or heteroaryl group.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point. The choice of catalyst, ligand, and base is critical and often requires optimization based on the specific aryl halide substrate.

Step 1: Reagent Preparation

- In a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv), **(3-Chloro-4-cyanophenyl)boronic acid** (1.2-1.5 equiv), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equiv).

Step 2: Catalyst/Ligand Addition

- Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos). The choice of ligand is crucial for coupling with challenging substrates.

Step 3: Reaction Setup

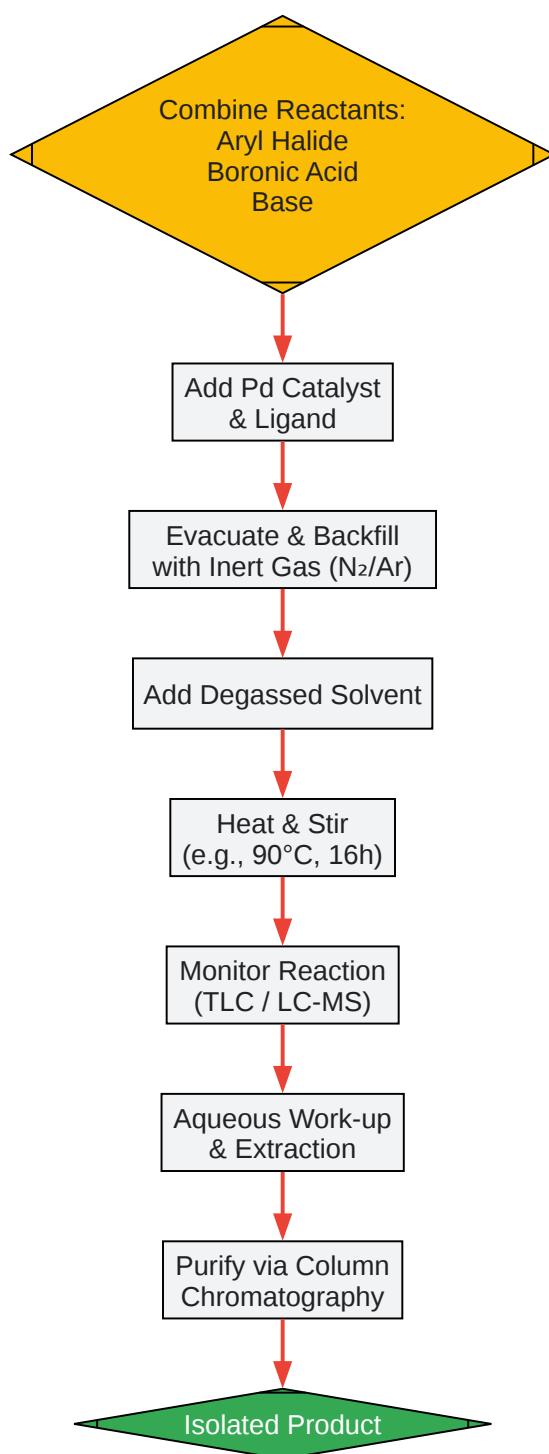
- Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
- Add a degassed solvent (e.g., Dioxane, Toluene, DMF/Water mixture) via syringe.

Step 4: Reaction Execution

- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 70-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

Step 5: Work-up and Purification

- Cool the reaction to room temperature and quench with water.
- Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, CH_2Cl_2).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. This information is derived from typical Safety Data Sheets (SDS) for this class of compound.[\[6\]](#)[\[8\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.[\[6\]](#)
 - H315: Causes skin irritation.[\[6\]](#)
 - H319: Causes serious eye irritation.[\[6\]](#)
 - H335: May cause respiratory irritation.[\[6\]](#)
- Precautionary Measures:
 - Engineering Controls: Work in a well-ventilated fume hood.[\[8\]](#)[\[9\]](#)
 - Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[\[9\]](#)[\[10\]](#)
 - Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[8\]](#)[\[10\]](#)
- First Aid:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[\[10\]](#)
 - If on Skin: Wash with plenty of soap and water.[\[10\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[10\]](#)

Conclusion

(3-Chloro-4-cyanophenyl)boronic acid is more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry. Its commercial availability from multiple reputable sources provides a reliable supply chain for research and development. However, realizing its full potential requires a commitment to rigorous quality control and a deep understanding of its

application in pivotal synthetic transformations like the Suzuki-Miyaura coupling. By following the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block to accelerate the discovery of novel therapeutics and advanced materials.

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